molecular formula C9H9BrN2O2 B8657582 3-(5-Bromo-4-methylpyridin-2-yl)-1,3-oxazolidin-2-one

3-(5-Bromo-4-methylpyridin-2-yl)-1,3-oxazolidin-2-one

Cat. No. B8657582
M. Wt: 257.08 g/mol
InChI Key: HBSRWRDGWFUEIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09416144B2

Procedure details

2-amino-4-methyl-5-bromo-pyridine (3 g, 16 mmol) and K2CO3 (5.5 g, 40 mmol) were added into acetonitrile (35 mL), cooled to 0° C. on ice-salts cooling bath. 2-chloroethyl chloroformate (2.75 g, 19.2 mmol) was added dropwise, and after its completion, the mixture was raised to room temperature, agitated for 1 hr, and refluxed under heat for 3 hrs. TLC (petroleum ether/ethyl acetate=3:1) was employed to monitor the reaction. After the starting materials completely reacted, acetonitrile was removed by evaporation. The resulting mixture was diluted by adding dichloromethane (100 mL), washed sequentially with water and saturated saline solution, and dried over anhydrous sodium sulfate. Column chromatography afforded 2.6 g of white solid, yield 63%.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
2.75 g
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum ether ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
63%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([Br:9])=[CH:4][N:3]=1.C([O-])([O-])=O.[K+].[K+].Cl[C:17]([O:19][CH2:20][CH2:21]Cl)=[O:18]>C(#N)C>[Br:9][C:5]1[C:6]([CH3:8])=[CH:7][C:2]([N:1]2[CH2:21][CH2:20][O:19][C:17]2=[O:18])=[N:3][CH:4]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
NC1=NC=C(C(=C1)C)Br
Name
Quantity
5.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
2.75 g
Type
reactant
Smiles
ClC(=O)OCCCl
Step Three
Name
petroleum ether ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
agitated for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after its completion, the mixture was raised to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heat for 3 hrs
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
After the starting materials completely reacted
CUSTOM
Type
CUSTOM
Details
acetonitrile was removed by evaporation
ADDITION
Type
ADDITION
Details
The resulting mixture was diluted
ADDITION
Type
ADDITION
Details
by adding dichloromethane (100 mL)
WASH
Type
WASH
Details
washed sequentially with water and saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C(=CC(=NC1)N1C(OCC1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.